molecular formula C31H32N6 B11230861 6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11230861
M. Wt: 488.6 g/mol
InChI Key: MUDCOAPAKZCEOH-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. the synthesis likely involves the assembly of the pyrazolo[3,4-d]pyrimidine core through appropriate cyclization reactions.
    • Researchers may explore various strategies, such as condensation reactions, cyclizations, and functional group transformations, to access this compound.
  • Chemical Reactions Analysis

    • The compound may undergo various chemical reactions, including:

        Oxidation: Oxidative processes could modify functional groups.

        Reduction: Reduction reactions may lead to the formation of corresponding amines.

        Substitution: Substituents on the benzylpiperidine or phenyl rings can be replaced.

    • Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
  • Scientific Research Applications

      Kinase Inhibition: The compound 1-Naphthyl PP1 (1-NA-PP1), structurally related to our compound, is a highly selective and potent pan-PKD (protein kinase D) inhibitor.

      Src Family Kinase Inhibition: 1-Naphthyl PP1 also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl.

  • Mechanism of Action

    • The exact mechanism of action for our compound remains to be elucidated. its structural similarity to 1-Naphthyl PP1 suggests potential kinase inhibition pathways.
    • Further studies are needed to identify molecular targets and signaling pathways affected by this compound.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on compounds closely resembling our target. researchers may explore related pyrazolo[3,4-d]pyrimidines to highlight its uniqueness.

    Remember that this compound’s detailed synthesis and applications might require further investigation in specialized scientific literature.

    Properties

    Molecular Formula

    C31H32N6

    Molecular Weight

    488.6 g/mol

    IUPAC Name

    6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C31H32N6/c1-22-13-14-26(19-23(22)2)33-29-28-21-32-37(27-11-7-4-8-12-27)30(28)35-31(34-29)36-17-15-25(16-18-36)20-24-9-5-3-6-10-24/h3-14,19,21,25H,15-18,20H2,1-2H3,(H,33,34,35)

    InChI Key

    MUDCOAPAKZCEOH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C

    Origin of Product

    United States

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